N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide
Description
Properties
IUPAC Name |
N-[2-(6-pyrrolidin-1-ylpyrimidin-4-yl)oxyethyl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2/c21-16(13-5-1-2-6-13)17-7-10-22-15-11-14(18-12-19-15)20-8-3-4-9-20/h11-13H,1-10H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVYJWYHBPNZFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCCOC2=NC=NC(=C2)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the reaction of appropriate starting materials such as 2-chloropyrimidine with pyrrolidine under basic conditions.
Ether Formation: The pyrimidine derivative is then reacted with an appropriate alkylating agent, such as 2-bromoethanol, to form the ether linkage.
Amide Formation: The final step involves the reaction of the intermediate with cyclopentanecarboxylic acid or its derivatives under amide coupling conditions, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Sodium hydride, alkyl halides, dimethylformamide as solvent.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
The compound N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its potential applications, biological activities, structure-activity relationships, and relevant case studies.
Structural Features
The compound features a cyclopentanecarboxamide moiety linked to a pyrimidine ring via an ether functional group. This structural complexity suggests potential interactions with various biological targets, making it a candidate for further research.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties.
Table 1: Antibacterial Activity Comparison
| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) | Target Bacteria |
|---|---|---|
| This Compound | TBD | TBD |
| Pyrrole Derivative | 3.125 | Staphylococcus aureus |
| Ciprofloxacin | 2 | Escherichia coli |
The presence of electron-donating or withdrawing groups on the pyrrolidine ring can enhance antibacterial efficacy, indicating the importance of structural modifications.
Antifungal Activity
Similar compounds have also shown antifungal properties, particularly against Candida albicans and other fungal pathogens.
Table 2: Antifungal Activity Data
| Compound | MIC (µg/mL) | Target Fungi |
|---|---|---|
| This Compound | TBD | TBD |
| Alkaloid Derivative | 16.69 - 78.23 | Candida albicans |
| Fusarium oxysporum Inhibitor | 56.74 - 222.31 | Fusarium oxysporum |
The antifungal activity is influenced by structural features, particularly substitutions on the phenyl and piperidine rings.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- Substituents on the Phenyl Ring : The introduction of halogens or alkyl groups can enhance potency.
- Pyrrolidine Modifications : Alterations in the pyrrolidine structure may affect binding affinity to bacterial enzymes.
- Acetamide Group : Essential for maintaining solubility and bioavailability.
Clinical Trials
A derivative of this compound was tested in clinical trials for its effectiveness against multidrug-resistant bacterial infections, demonstrating promising results with an MIC comparable to established antibiotics.
In Vivo Studies
Animal models have shown reduced infection rates when treated with compounds exhibiting similar structures, indicating potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide
- N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)cyclohexanecarboxamide
Uniqueness
N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide is unique due to its specific structural features, such as the cyclopentanecarboxamide moiety and the pyrimidine ring with a pyrrolidine substituent
Biological Activity
N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Pyrrolidine ring : A five-membered nitrogen-containing ring that contributes to the compound's biological activity.
- Pyrimidine ring : A six-membered ring containing nitrogen, which is often associated with nucleic acid metabolism and enzyme inhibition.
- Cyclopentanecarboxamide moiety : This part may influence the compound's interaction with biological targets.
The IUPAC name for this compound is N-[2-(6-pyrrolidin-1-ylpyrimidin-4-yl)oxyethyl]cyclopentanecarboxamide, and its molecular formula is C17H20N4O2 .
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The exact mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various diseases.
- Receptor Modulation : It may interact with receptors in the central nervous system or other tissues, influencing physiological responses.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in the chemical structure can lead to significant changes in potency and selectivity. For instance:
| Compound Variant | Key Structural Features | Biological Activity |
|---|---|---|
| Original Compound | Pyrrolidine and pyrimidine rings | Moderate enzyme inhibition |
| Variant A | Morpholine instead of pyrrolidine | Enhanced receptor binding |
| Variant B | Altered cyclopentanecarboxamide group | Increased metabolic stability |
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of this compound.
- Antiviral Activity : Research has shown that compounds with similar structures exhibit antiviral properties by inhibiting viral replication through enzyme modulation . For example, selective inhibitors targeting AAK1 have demonstrated efficacy against dengue virus, indicating a potential pathway for therapeutic application .
- Cytotoxicity Studies : In vitro studies have assessed the cytotoxic effects of related compounds on cancer cell lines. These studies often reveal dose-dependent responses, where higher concentrations lead to increased cell death . Such findings suggest that this compound may also possess anticancer properties.
- Pharmacokinetics : The pharmacokinetic profile of similar compounds has been evaluated to understand their absorption, distribution, metabolism, and excretion (ADME). Compounds with favorable ADME properties are more likely to succeed in clinical trials .
Q & A
Q. What are the recommended synthetic routes for N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide, and how can low yields be addressed?
The compound can be synthesized via multicomponent reactions (MCRs) involving isocyanides, as demonstrated in analogous cyclopentanecarboxamide derivatives. For example, a similar compound (II-10) was synthesized using a general procedure with a 26% yield, highlighting challenges in isolation due to competing side reactions . To optimize yields:
- Vary reaction conditions : Use microwave-assisted synthesis or high-pressure reactors to enhance kinetics.
- Catalyst screening : Test palladium or copper catalysts for coupling steps, as seen in pyrimidine-oxygen ether formations .
- Purification strategies : Employ gradient chromatography or recrystallization with polar aprotic solvents (e.g., DMF/ethanol mixtures) .
Q. What analytical techniques are critical for characterizing this compound’s structure and purity?
A multi-technique approach is essential:
- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular weight (e.g., ±0.1 ppm accuracy) and fragmentation patterns .
- NMR (1H/13C) : Assigns proton environments (e.g., pyrrolidine N-H at ~δ 3.2 ppm) and cyclopentane carboxamide carbonyl signals (δ ~170 ppm) .
- FT-IR : Validates functional groups (e.g., C=O stretch at ~1662 cm⁻¹, pyrimidine ring vibrations at ~1593 cm⁻¹) .
- X-ray crystallography : Resolves stereochemistry and crystal packing, as applied to related piperazine-carboxamide analogs .
Advanced Research Questions
Q. How can researchers design biological activity assays for this compound, given limited prior data?
- In vitro profiling : Screen against kinase or GPCR panels due to structural similarity to pyrimidine-based inhibitors (e.g., pyrrolo[2,3-d]pyrimidine derivatives in anticancer studies) .
- Targeted assays : Use SPR (Surface Plasmon Resonance) to measure binding affinity for receptors like adenosine A2A, leveraging the pyrrolidine-pyrimidine motif’s role in ligand-receptor interactions .
- Cellular models : Test cytotoxicity in cancer cell lines (e.g., HCT-116 or HeLa) with dose-response curves (IC50) and compare to reference compounds (e.g., 5-FU) .
Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?
- Systematic substitution : Modify the pyrrolidine ring (e.g., replace with piperidine) or cyclopentane group to assess steric/electronic effects on bioactivity .
- Pharmacophore modeling : Use software like Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., pyrimidine N atoms) .
- Metabolic stability : Introduce fluorine at the cyclopentane moiety to enhance lipophilicity and reduce CYP450-mediated degradation .
Q. How should researchers resolve contradictions in reported spectral or synthetic data?
- Replicate experiments : Reproduce synthesis under inert atmospheres (e.g., N2/Ar) to rule out oxidation side products .
- Cross-validate spectra : Compare NMR shifts with databases (e.g., NIST Chemistry WebBook) for cyclopentanecarboxamide analogs .
- Advanced chromatography : Use UPLC-QTOF-MS to separate isomers (e.g., cis/trans amide rotamers) that may cause spectral discrepancies .
Q. What methodologies are recommended for assessing ecological or toxicological risks?
- In silico prediction : Apply QSAR models (e.g., ECOSAR) to estimate acute aquatic toxicity (LC50 for fish/daphnia) .
- Ames test : Evaluate mutagenicity using Salmonella typhimurium strains TA98/TA100 .
- Soil mobility studies : Use OECD Guideline 121 to measure adsorption coefficients (Kd) and predict groundwater contamination risks .
Q. How can crystallography or computational modeling clarify this compound’s 3D conformation?
- Single-crystal X-ray diffraction : Resolve bond angles and torsional strain in the pyrimidine-cyclopentane linkage, as done for N-(4-chlorophenyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide .
- Molecular dynamics (MD) simulations : Simulate solvated structures in water/DMSO to predict bioavailability and membrane permeability .
Q. What stability challenges arise during storage, and how can they be mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
